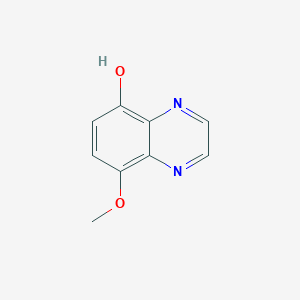
Hydrogen trifluoro(morpholinomethyl)borate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrogen trifluoro(morpholinomethyl)borate is a chemical compound with the molecular formula C5H11BF3NO It is known for its unique structure, which includes a boron atom bonded to a trifluoromethyl group and a morpholinomethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hydrogen trifluoro(morpholinomethyl)borate can be synthesized through several methods. One common approach involves the reaction of morpholine with boron trifluoride in the presence of a suitable solvent. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. The compound is often purified through crystallization or distillation techniques to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
Hydrogen trifluoro(morpholinomethyl)borate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boron-containing oxides.
Reduction: It can be reduced to yield boron hydrides.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens or organometallic compounds facilitate substitution reactions.
Major Products
The major products formed from these reactions include boron oxides, boron hydrides, and various substituted boron compounds. These products have diverse applications in materials science and catalysis .
Aplicaciones Científicas De Investigación
Hydrogen trifluoro(morpholinomethyl)borate has several scientific research applications:
Mecanismo De Acción
The mechanism by which hydrogen trifluoro(morpholinomethyl)borate exerts its effects involves the interaction of the boron atom with various molecular targets. The trifluoromethyl group enhances the compound’s stability and reactivity, allowing it to participate in a wide range of chemical reactions. The morpholinomethyl group provides additional functional sites for interaction with other molecules, facilitating complex formation and catalysis.
Comparación Con Compuestos Similares
Similar Compounds
- Potassium trifluoro(morpholinomethyl)borate
- Sodium trifluoro(morpholinomethyl)borate
- Lithium trifluoro(morpholinomethyl)borate
Uniqueness
Hydrogen trifluoro(morpholinomethyl)borate is unique due to its specific combination of a trifluoromethyl group and a morpholinomethyl group bonded to a boron atom. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound in various applications.
Propiedades
Fórmula molecular |
C5H11BF3NO |
|---|---|
Peso molecular |
168.96 g/mol |
Nombre IUPAC |
hydron;trifluoro(morpholin-4-ylmethyl)boranuide |
InChI |
InChI=1S/C5H10BF3NO/c7-6(8,9)5-10-1-3-11-4-2-10/h1-5H2/q-1/p+1 |
Clave InChI |
FQKLIGKQQGNVHW-UHFFFAOYSA-O |
SMILES canónico |
[H+].[B-](CN1CCOCC1)(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2H-Pyrrolo[3,2-e]benzothiazole(9CI)](/img/structure/B15071524.png)

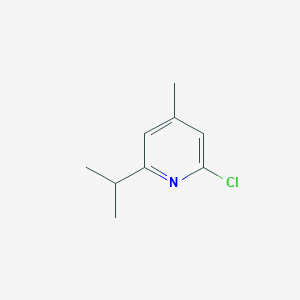
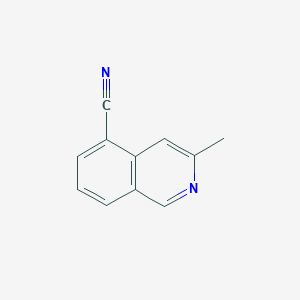
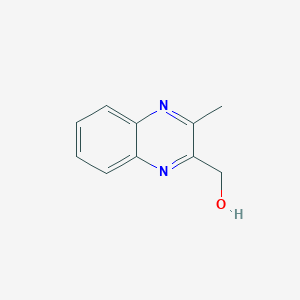
![5,8-Diazaspiro[3.5]nonan-7-one hydrochloride](/img/structure/B15071559.png)
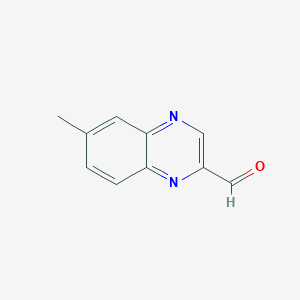
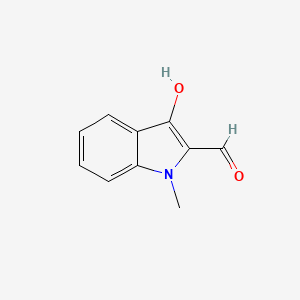
![Methyl 1-aminospiro[2.4]heptane-1-carboxylate](/img/structure/B15071589.png)
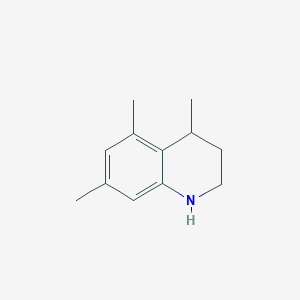

![6-Methyl-2,6-diazaspiro[3.4]octan-5-one hydrochloride](/img/structure/B15071603.png)
